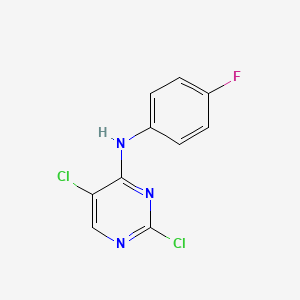

2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine

Beschreibung

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is This compound , reflecting its substitution pattern on the pyrimidine ring and the attached 4-fluorophenyl group. Its molecular structure consists of a six-membered aromatic pyrimidine ring with chlorine atoms at positions 2 and 5, while the 4-position is substituted with an amine group linked to a para-fluorinated benzene ring.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}6\text{Cl}2\text{FN}3 $$ |

| Molecular Weight | 258.08 g/mol |

| CAS Registry Number | 280582-13-0 |

| SMILES Notation | C1=CC(=CC=C1NC2=NC(=NC=C2Cl)Cl)F |

| InChIKey | XBRSOMKUVTXYSJ-UHFFFAOYSA-N |

The compound’s structural uniqueness arises from the electron-withdrawing effects of the chlorine and fluorine atoms, which influence its reactivity and potential interactions in biological systems. Synonyms for this compound include MFCD23737482 and SCHEMBL6923416, as cataloged in PubChem and commercial databases.

Historical Development in Heterocyclic Chemistry

Pyrimidine derivatives have been central to heterocyclic chemistry since the early 20th century, with seminal work on their synthesis and biological activity emerging in the 1950s. The introduction of halogen atoms, such as chlorine and fluorine, into pyrimidine scaffolds gained prominence in the 1980s as researchers sought to modulate compound solubility and binding affinity.

This compound represents a modern iteration of these efforts, first appearing in scientific literature in the early 2000s. Its PubChem entry was established in 2014, with subsequent updates reflecting advances in characterization techniques. The compound’s development aligns with broader trends in medicinal chemistry, where halogenation is employed to enhance metabolic stability and target selectivity.

Position Within Pyrimidine Derivative Research

Within the pyrimidine derivative family, this compound occupies a niche as a dual-halogenated analog with potential for further functionalization. The 2,5-dichloro configuration on the pyrimidine ring enables regioselective substitution reactions, while the 4-fluorophenyl group introduces steric and electronic effects that influence molecular recognition.

Comparative analysis with related structures reveals unique properties:

- The 2-chloro-5-fluoro pattern contrasts with simpler mono-halogenated pyrimidines like 2,4-dichloro-5-fluoropyrimidine.

- Unlike non-fluorinated analogs, the para-fluorine on the phenyl ring may engage in hydrogen bonding or dipole interactions in biological targets.

These attributes make it a promising candidate for developing kinase inhibitors or antimicrobial agents, though specific applications remain exploratory. Current research focuses on its role as a building block for more complex molecules, leveraging its reactivity in cross-coupling and nucleophilic substitution reactions.

Eigenschaften

IUPAC Name |

2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2FN3/c11-8-5-14-10(12)16-9(8)15-7-3-1-6(13)2-4-7/h1-5H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRSOMKUVTXYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC=C2Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine typically involves the reaction of 2,5-dichloropyrimidine with 4-fluoroaniline. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Wissenschaftliche Forschungsanwendungen

2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The activity and physicochemical properties of pyrimidine derivatives are heavily influenced by substituents on the phenyl ring and pyrimidine core. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Data

*Estimated based on pyrimidine core and substituents.

Physicochemical Properties

- Solubility : Ethoxy and methoxy substituents (b8, b9) increase lipophilicity, whereas sulfonyl/sulfinyl groups (Ceritinib analogs) improve aqueous solubility .

- Molecular Weight : Sulfonyl-containing derivatives (e.g., Ceritinib intermediate, MW 346.20) are heavier than the target compound (~258.09), impacting membrane permeability and drug-likeness .

Biologische Aktivität

2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction between 2,5-dichloropyrimidine and 4-fluoroaniline. The process is generally conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Heating the reaction mixture facilitates the formation of the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro cytotoxicity screening against various human cancer cell lines has shown promising results. For instance, one study reported that this compound exhibited significant antiproliferative activity with IC50 values of 5.9 ± 1.7 µM against A549 (human lung adenocarcinoma), 2.3 ± 0.91 µM against SW-480 (colorectal cancer), and 5.65 ± 2.33 µM against MCF-7 (human breast cancer) cells .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has also been investigated for its anti-inflammatory properties. A study involving various pyrimidine derivatives demonstrated that certain analogs could inhibit COX-2 activity, with IC50 values comparable to that of established anti-inflammatory drugs like celecoxib . The mechanism appears to involve suppression of pro-inflammatory mediators such as PGE2.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. The presence of halogen substituents on the phenyl ring has been shown to enhance its antiproliferative effects. For example, compounds with chlorine and fluorine substitutions at specific positions demonstrated improved activity compared to their unsubstituted counterparts .

Comparative Analysis

| Compound | IC50 (A549) | IC50 (SW-480) | IC50 (MCF-7) |

|---|---|---|---|

| This compound | 5.9 ± 1.7 µM | 2.3 ± 0.91 µM | 5.65 ± 2.33 µM |

| Cisplatin | 15.37 µM | 16.1 µM | 3.2 µM |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to inhibit enzymes critical for DNA replication and protein synthesis, thereby inducing apoptosis in cancer cells. Additionally, its ability to modulate inflammatory pathways contributes to its therapeutic potential in treating inflammatory diseases.

Case Studies

- Anticancer Efficacy : In a study focusing on lung and colorectal cancers, the compound was tested alongside standard chemotherapeutics and showed superior efficacy in certain cell lines, indicating its potential as a novel anticancer agent.

- Inflammation Models : In vivo studies assessing carrageenan-induced paw edema revealed that analogs of this compound significantly reduced inflammation markers compared to controls, suggesting a beneficial role in managing inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine?

The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 2,4,5-trichloropyrimidine with 4-fluoroaniline in a polar aprotic solvent (e.g., DMF or ethanol) under basic conditions (e.g., K₂CO₃ or Na₂CO₃). Reaction temperatures range from 20°C to 80°C, with yields optimized by controlling stoichiometry and reaction time. Purification is achieved via silica-gel chromatography or recrystallization .

Q. Which spectroscopic methods are used to confirm the compound’s structure?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.3–8.0 ppm).

- IR Spectroscopy : Identifies NH stretching (~3300 cm⁻¹) and C-Cl/C-F vibrations.

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 300–350 for M⁺).

- Elemental Analysis : Validates C, H, N, Cl, and F percentages, with deviations <0.4% indicating purity .

Q. What biological targets is this compound associated with?

The compound is a key intermediate in ALK (anaplastic lymphoma kinase) inhibitors like ceritinib, targeting oncogenic signaling pathways in non-small cell lung cancer. Its dichloropyrimidine core facilitates binding to kinase ATP pockets .

Advanced Research Questions

Q. How can the amination step in synthesis be optimized for higher yield and purity?

Optimization strategies include:

- Solvent Selection : Using DMF for faster kinetics or ethanol for cost-effectiveness.

- Catalysis : Adding catalytic HCl (0.1 equiv.) to accelerate substitution.

- Temperature Control : Heating at 80°C for 6–24 hours to drive completion.

- Workup : Neutralizing excess base with Na₂CO₃ to minimize byproducts .

Q. How to resolve discrepancies between calculated and observed elemental analysis data?

Discrepancies >0.5% suggest impurities. Steps include:

- Re-purification : Using gradient chromatography (e.g., EtOAc/hexane).

- HPLC-MS : Identifying co-eluting impurities.

- Thermogravimetric Analysis (TGA) : Detecting residual solvents or moisture .

Q. What experimental approaches study its kinase inhibition mechanism?

- Enzymatic Assays : Measure IC₅₀ values using recombinant ALK or related kinases.

- X-ray Crystallography : Resolve binding modes (e.g., halogen bonds with Cl/F substituents).

- Cellular Assays : Assess anti-proliferative effects in cancer cell lines (e.g., H2228 for ALK-rearranged NSCLC) .

Q. How to design stability studies under varying conditions?

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.

- HPLC Monitoring : Track degradation products at 0, 7, 14 days.

- Kinetic Modeling : Determine shelf-life using Arrhenius plots .

Q. What strategies improve regioselectivity in pyrimidine ring substitution?

- Directing Groups : Introduce electron-withdrawing groups (e.g., Cl) at C2/C5 to activate C4 for amination.

- Metal Catalysis : Use Pd/Cu for cross-coupling at specific positions.

- Microwave Synthesis : Enhance selectivity via rapid, controlled heating .

Q. Which purification techniques are most effective post-synthesis?

Q. How can computational methods predict reactivity and binding affinity?

- DFT Calculations : Model transition states for substitution reactions.

- Molecular Docking (AutoDock Vina) : Predict kinase-binding poses using PDB structures (e.g., 4N6X for ALK).

- QSAR Models : Correlate substituent effects (e.g., F vs. Cl) with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.